molecular formula C9H11ClN2O2 B14855389 Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate

Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate

Katalognummer: B14855389
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: WUTWSBBQFTUBAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate typically involves the reaction of 4-chloromethylpyrimidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

ethyl 2-[4-(chloromethyl)pyrimidin-2-yl]acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)5-8-11-4-3-7(6-10)12-8/h3-4H,2,5-6H2,1H3

InChI-Schlüssel

WUTWSBBQFTUBAC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=NC=CC(=N1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.